Dimethocaine-d4 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

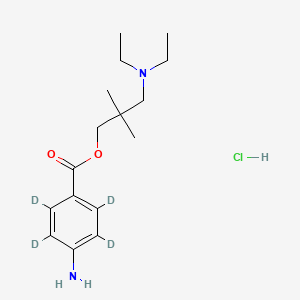

Dimethocaine-d4 Hydrochloride is a synthetic compound that is structurally related to dimethocaine, a derivative of cocaine. It is primarily used in scientific research, particularly in the fields of proteomics and neurochemistry. The compound is known for its local anesthetic properties and its ability to inhibit dopamine reuptake, producing stimulatory effects similar to those of cocaine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethocaine-d4 Hydrochloride is synthesized through the esterification of 4-aminobenzoic acid with 2,2-dimethyl-3-diethylaminopropanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The resulting product is then purified and converted into its hydrochloride salt form to enhance its solubility in water.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Dimethocaine-d4 Hydrochloride undergoes several types of chemical reactions, including:

Ester Hydrolysis: The ester bond in dimethocaine can be hydrolyzed in the presence of water, leading to the formation of 4-aminobenzoic acid and 2,2-dimethyl-3-diethylaminopropanol.

Deethylation: Removal of ethyl groups from the compound.

Hydroxylation: Addition of hydroxyl groups to the aromatic system.

Common Reagents and Conditions

Ester Hydrolysis: Water and an acid or base catalyst.

Deethylation: Catalysts such as cytochrome P450 enzymes.

Hydroxylation: Catalysts such as cytochrome P450 enzymes.

Major Products Formed

- 4-Aminobenzoic acid

- 2,2-Dimethyl-3-diethylaminopropanol

- Hydroxylated derivatives of dimethocaine

Scientific Research Applications

Dimethocaine-d4 Hydrochloride has several scientific research applications, including:

- Proteomics Research : Used as a biochemical tool for studying protein interactions and functions .

- Neurochemistry : Investigating the role of dopamine reuptake in various neurological disorders .

- Local Anesthetic Research : Studying the mechanisms of local anesthesia and developing new anesthetic agents.

- Forensic Science : Analyzing its metabolism and detectability in biological samples .

Mechanism of Action

Dimethocaine-d4 Hydrochloride exerts its effects by inhibiting the uptake of dopamine by blocking dopamine transporters. This leads to an increase in dopamine levels in the synaptic cleft, resulting in stimulatory effects. The compound also acts as a local anesthetic by reversibly blocking sodium channels in nerve cells, disrupting the transmission of nerve impulses and leading to numbness in the targeted area .

Comparison with Similar Compounds

Similar Compounds

- Dimethocaine : A synthetic derivative of cocaine with similar local anesthetic and dopamine reuptake inhibitory properties .

- Procaine : Another local anesthetic that is structurally related to dimethocaine .

- Lidocaine : A widely used local anesthetic with similar mechanisms of action .

- Bupivacaine : A local anesthetic with a longer duration of action compared to dimethocaine .

Uniqueness

Dimethocaine-d4 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in proteomics research and metabolic studies. The deuterium atoms provide a distinct mass difference that aids in the identification and quantification of the compound in complex biological samples .

Properties

Molecular Formula |

C16H27ClN2O2 |

|---|---|

Molecular Weight |

318.87 g/mol |

IUPAC Name |

[3-(diethylamino)-2,2-dimethylpropyl] 4-amino-2,3,5,6-tetradeuteriobenzoate;hydrochloride |

InChI |

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H/i7D,8D,9D,10D; |

InChI Key |

WWTWKTDXBNHESE-KQWCWKDASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OCC(C)(C)CN(CC)CC)[2H])[2H])N)[2H].Cl |

Canonical SMILES |

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.